N,1-Bis(Boc)-3-aminoazetidine
Description
Importance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly important in modern organic synthesis and medicinal chemistry. rsc.orgrsc.org Their rigid structure can help to improve the pharmacokinetic and toxicological profiles of drug candidates. chemrxiv.org The azetidine scaffold is found in a variety of natural products and synthetic compounds with distinct physiological functions. researchgate.net
In medicinal chemistry, the azetidine ring is considered a "privileged" structure due to its presence in numerous approved drugs and clinical candidates. nih.govnih.gov This includes medications such as the calcium channel blocker Azelnidipine, the kinase inhibitors baricitinib (B560044) and cobimetinib, and the thrombin inhibitor ximelagatran. rsc.orgchemrxiv.org The incorporation of the azetidine moiety can lead to compounds with improved potency and/or pharmacokinetic properties compared to analogues with larger heterocyclic rings. nih.gov The ability to introduce the azetidine ring into molecules has made it a valuable tool for drug discovery, with applications in developing treatments for a wide range of diseases, including cancer, bacterial infections, and central nervous system disorders. nih.govnih.govlifechemicals.com
The utility of azetidines extends to their role as versatile building blocks in organic synthesis. clockss.org Their unique chemical reactivity allows for the construction of complex molecular architectures. rsc.org The development of new synthetic methods has made a wide variety of functionalized azetidines more accessible to chemists. researchgate.netnih.gov
Structural Characteristics and Intrinsic Strain in Azetidine Ring Systems
The defining structural feature of the azetidine ring is its significant ring strain, which has been experimentally determined to be approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This strain is a consequence of the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°. In a planar cyclobutane (B1203170), the bond angles would be 90°. wikipedia.org This high level of strain is comparable to that of cyclobutane (26.3 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of the five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.netwikipedia.org
This inherent strain is a key factor governing the reactivity of azetidines. rsc.orgrsc.org While the ring is more stable and easier to handle than the highly reactive three-membered aziridine ring, it is still susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.orgambeed.com The reactivity can be influenced by the substituents on the ring and the reaction conditions. clockss.org For example, activation of the nitrogen atom with a Lewis or Brønsted acid can facilitate nucleophilic ring-opening. clockss.orgmagtech.com.cn The strain within the azetidine ring can also lead to potential stability issues, with some N-substituted azetidines undergoing acid-mediated intramolecular ring-opening decomposition. nih.gov
The table below compares the ring strain of azetidine with other common cyclic alkanes and N-heterocycles.
| Ring System | Number of Atoms | Ring Strain (kcal/mol) |
| Cyclopropane (B1198618) | 3 | 29 |
| Aziridine | 3 | 26.7 |
| Cyclobutane | 4 | 26.3 |
| Azetidine | 4 | 25.2 - 25.4 |
| Cyclopentane | 5 | 7.4 |
| Pyrrolidine | 5 | 5.8 |
| Cyclohexane | 6 | 1.3 |
Data sourced from multiple scientific references. rsc.orgresearchgate.netwikipedia.org
Significance of 3-Aminoazetidine as a Versatile Synthetic Building Block in Chemical Research
3-Aminoazetidine and its derivatives are particularly valuable building blocks in chemical synthesis. google.com The presence of a primary or secondary amine at the 3-position of the azetidine ring provides a reactive handle for further functionalization. This allows for the introduction of a wide variety of substituents and the construction of more complex molecules.
The versatility of 3-aminoazetidines is demonstrated by their use in the synthesis of a diverse array of compounds with important biological activities. They are key intermediates in the preparation of certain antiviral agents, tachykinin antagonists, and fluoroquinolone antibacterials. google.com For instance, they can be used to synthesize triple reuptake inhibitors for the potential treatment of depression. nih.govacs.org The synthesis of these complex molecules often involves the coupling of the 3-aminoazetidine core with other molecular fragments. nih.gov
The development of efficient synthetic routes to 3-aminoazetidine derivatives has been a focus of research, as their availability is crucial for their application in medicinal chemistry and drug discovery programs. chemrxiv.orggoogle.com
Overview of N-Boc Protected 3-Aminoazetidine Derivatives in Contemporary Chemical Synthesis
In contemporary chemical synthesis, protecting groups are essential for preventing unwanted side reactions of functional groups like amines. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. chemistrysteps.comfishersci.co.uk N-Boc protected 3-aminoazetidine derivatives, such as 1-Boc-3-aminoazetidine, are therefore crucial intermediates in multi-step syntheses. cymitquimica.com
The Boc group is stable under a variety of reaction conditions, including basic and nucleophilic environments, but can be readily removed under acidic conditions. total-synthesis.comorganic-chemistry.org This orthogonality allows for selective deprotection in the presence of other protecting groups, a key strategy in complex molecule synthesis. total-synthesis.com
The use of N-Boc protected 3-aminoazetidines is prevalent in the synthesis of pharmaceutical compounds and other biologically active molecules. cymitquimica.com For example, Boc-protected 3-azetidinone is a common starting material for the synthesis of various 3-aminoazetidine derivatives. nih.govacs.org The Boc group protects the azetidine nitrogen, allowing for modifications at other positions of the molecule before its removal to reveal the free amine for subsequent reactions. cymitquimica.com The stability and predictable reactivity of N-Boc protected 3-aminoazetidines make them indispensable tools for the modern synthetic chemist. cymitquimica.com
Structure
3D Structure
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-9-7-15(8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) |
InChI Key |
FDIXXSINVOGWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Boc Protected 3 Aminoazetidine and Its Bis Boc Analogs
Strategies for the Synthesis of 1-Boc-3-(Amino)azetidine (tert-Butyl 3-aminoazetidine-1-carboxylate)
The synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is a key process, as this compound serves as the direct precursor to N,1-Bis(Boc)-3-aminoazetidine. The addition of a second Boc group to the 3-amino position is typically a standard protection step performed after the successful synthesis of the mono-protected scaffold. The primary challenge lies in the efficient construction of the 1-Boc-3-aminoazetidine core.
The selection of appropriate starting materials is critical for the successful synthesis of the azetidine (B1206935) ring. Common precursors include compounds that already contain a portion of the required carbon and nitrogen framework, which are then elaborated to form the final ring structure.
A frequently used precursor is 1-N-Boc-3-hydroxyazetidine . This compound can be synthesized from 1-diphenylmethyl-3-hydroxyazetidine. The process involves the removal of the diphenylmethyl (benzhydryl) group via catalytic hydrogenation using a palladium-on-carbon catalyst, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group by reacting the resulting free amine with di-tert-butyl dicarbonate (B1257347). chemicalbook.com
Another key intermediate is tert-butyl 3-azidoazetidine-1-carboxylate . The amino group at the 3-position can be generated from this azido (B1232118) precursor through a straightforward reduction. A common method involves hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere, which cleanly reduces the azide (B81097) to an amine with high yield. chemicalbook.com
Other synthetic routes may start from more fundamental building blocks like epichlorohydrin (B41342) or specifically functionalized propenylamines, which are then converted through multiple steps into a substrate ready for the ring-closing reaction. chemicalbook.comnih.gov For instance, a successful pathway has been developed starting from N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. nih.gov
| Precursor | Starting Material(s) | Key Transformation | Reference |
| 1-N-Boc-3-hydroxyazetidine | 1-Diphenylmethyl-3-hydroxyazetidine, Di-tert-butyl dicarbonate | Hydrogenation (deprotection) followed by Boc protection | chemicalbook.com |
| tert-Butyl 3-aminoazetidine-1-carboxylate | tert-Butyl 3-azidoazetidine-1-carboxylate | Hydrogenation (azide reduction) | chemicalbook.com |
| 1-Diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine | N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine | Bromofluorination, reduction, ring closure, and deprotection | nih.gov |
The construction of the strained four-membered azetidine ring is the most crucial phase of the synthesis. Various ring-closure strategies have been developed, predominantly relying on intramolecular reactions to form a key C-N bond.
Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. These reactions typically involve a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to form the heterocyclic ring.
A prevalent method is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, from a carbon atom in the γ-position. frontiersin.org Another powerful approach is the intramolecular aminolysis of 3,4-epoxy amines, which provides an alternative route to the azetidine ring structure. frontiersin.orgnih.gov This method has been shown to proceed with high regioselectivity. nih.gov More advanced techniques include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines by forming the critical C-N bond through C-H activation. rsc.org
The Mitsunobu reaction offers a reliable method for achieving intramolecular cyclization to form the azetidine core, particularly from amino alcohol precursors. rsc.orgwikipedia.org In this reaction, an alcohol is converted into a good leaving group in situ, facilitating its displacement by a nucleophile. wikipedia.org
In the context of azetidine synthesis, a substrate containing both a hydroxyl group and a suitably protected amine can undergo intramolecular cyclization. The reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgwikipedia.org This key step assembles the core azetidine structure along with its contiguous stereogenic centers, as demonstrated in a concise synthesis of penaresidin (B1208786) B where an advanced ester intermediate was smoothly converted to the azetidine core in 75% yield. rsc.org
| Reaction | Reagents | Key Feature | Reference |
| Intramolecular Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | In situ activation of a hydroxyl group for intramolecular nucleophilic attack by a nitrogen atom. | rsc.org |
Base-promoted cyclization is a direct and widely used method for forming the azetidine ring. This approach relies on the deprotonation of a nitrogen-containing functional group (like an amine or sulfonamide) by a strong base, which enhances its nucleophilicity. The resulting anion then undergoes an intramolecular SN2 reaction to displace a leaving group and form the ring.
Commonly used strong, non-nucleophilic bases include sodium bis(trimethylsilyl)amide (NaHMDS) and lithium bis(trimethylsilyl)amide (LiHMDS). For example, a chloroethylamine derivative can be cyclized upon treatment with NaHMDS to generate the azetidine ring. clockss.org This methodology has been successfully applied to the synthesis of various 2,3-disubstituted and 2,3,4-trisubstituted azetidines starting from enantiopure 1,2-amino alcohols. clockss.org
Cycloaddition reactions offer an alternative strategy to C-N bond-forming cyclizations for constructing the azetidine ring. In a [3+1] cycloaddition, a three-atom component reacts with a one-atom component to form the four-membered ring.
A notable example is a relay catalysis strategy that enables a [3+1]-annulation reaction between a cyclopropane (B1198618) 1,1-diester (the three-atom component) and an aromatic amine. organic-chemistry.org This process involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane, followed by an iodide-catalyzed C-N bond formation to complete the azetidine ring. organic-chemistry.org While powerful for generating diverse azetidine structures, this method is one of several advanced strategies for accessing the core scaffold. nih.gov
Reductive Amination Routes for Azetidine Derivatives
Reductive amination is a versatile and widely utilized method for the synthesis of amines, including azetidine derivatives. This reaction typically involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine.
One common pathway begins with a suitable azetidine ketone, such as N-Boc-3-azetidinone. This ketone can react with an amine in the presence of a reducing agent to form a 3-aminoazetidine derivative. A key advantage of this method is its efficiency, often allowing for a one-pot reaction where the imine formation and reduction occur sequentially without isolating the intermediate. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are mild enough to selectively reduce the imine in the presence of the ketone. For instance, the reaction between N-Boc-3-azetidinone and various primary or secondary amines under reductive amination conditions provides direct access to a diverse library of 3-substituted aminoazetidines.
Horner-Wadsworth-Emmons Olefination Followed by Hydrogenation
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones. In the context of azetidine synthesis, this reaction is employed to introduce an exocyclic double bond onto the azetidine ring, which can then be functionalized further, typically through hydrogenation.
The synthesis often commences with 1-Boc-3-azetidinone. This ketone is reacted with a phosphonate (B1237965) ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base to generate an α,β-unsaturated ester, methyl (N-Boc-azetidin-3-ylidene)acetate. The HWE reaction is known for its reliability and generally high yields, providing excellent control over the geometry of the newly formed double bond, often favoring the E-isomer.
| Starting Material | Reagent | Product | Typical Conditions |
| 1-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate | Methyl (N-Boc-azetidin-3-ylidene)acetate | NaH, THF |
This table summarizes a typical Horner-Wadsworth-Emmons reaction starting from 1-Boc-3-azetidinone.
Following the olefination, the resulting alkene is subjected to hydrogenation to reduce the carbon-carbon double bond. This step converts the unsaturated azetidine derivative into a saturated scaffold. Metal-catalyzed hydrogenation, using catalysts such as palladium on carbon (Pd/C), is a common and effective method for this transformation. The hydrogenation of N-Boc-2-azetines, for example, proceeds smoothly to yield the corresponding saturated azetidines. This two-step sequence provides a reliable route to functionalized azetidines that can serve as precursors to compounds like 3-aminoazetidine.
Aza-Michael Addition in Azetidine Synthesis
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. This methodology is particularly effective for synthesizing 3-aminoazetidine derivatives, often following a Horner-Wadsworth-Emmons olefination.
Starting with an α,β-unsaturated azetidine derivative like methyl (N-Boc-azetidin-3-ylidene)acetate, various nitrogen nucleophiles can be added to the β-position of the double bond. This reaction has been successfully demonstrated with a wide range of amines, including heterocyclic aliphatic amines (e.g., azetidine, pyrrolidine (B122466), piperidine) and aromatic amines (e.g., imidazole, benzimidazole, indole). The reaction is typically catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and carried out in a suitable solvent like acetonitrile (B52724).
The versatility of the aza-Michael addition allows for the introduction of diverse functionalities at the 3-position of the azetidine ring. For example, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with 3-N-Boc-aminoazetidine hydrochloride yields a bis-azetidine compound. This strategy provides a straightforward and efficient route to complex azetidine-containing scaffolds.
| Michael Acceptor | Nucleophile | Product Type |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | 1,3'-Biazetidine derivative |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | 3-(Pyrrolidin-1-yl)azetidine derivative |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Piperidine | 3-(Piperidin-1-yl)azetidine derivative |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | 3-(Imidazol-1-yl)azetidine derivative |
This table illustrates the versatility of the aza-Michael addition for the synthesis of various 3-substituted azetidine derivatives.
Synthetic Routes from Azetidinone Intermediates
Azetidinones, particularly 1-Boc-3-azetidinone and azetidin-2-ones (β-lactams), are pivotal intermediates in the synthesis of N-Boc protected 3-aminoazetidines and their analogs.
1-Boc-3-azetidinone serves as a versatile precursor for a multitude of synthetic transformations. As previously discussed, it is the key starting material for both reductive amination and the Horner-Wadsworth-Emmons olefination pathway. Its synthesis often begins with the Boc protection of 3-hydroxyazetidine, followed by oxidation of the hydroxyl group to a ketone. This intermediate's reactivity is centered on its carbonyl group, making it an ideal electrophile for reactions with various nucleophiles.
Azetidin-2-ones, or β-lactams, also represent a valuable class of intermediates. The strained four-membered ring of β-lactams makes them susceptible to various chemical modifications. A crucial reaction for the synthesis of azetidines from these intermediates is the reduction of the amide carbonyl group. Powerful reducing agents, such as borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), can effectively reduce the lactam to the corresponding saturated azetidine ring, providing another entry point to the core azetidine scaffold.
Incorporation and Selective Removal of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Incorporation: The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON). The reaction is generally performed in the presence of a base, such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), in a variety of solvents, including aqueous or anhydrous media. This process efficiently converts a primary or secondary amine into its corresponding Boc-protected carbamate (B1207046).
Selective Removal: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) or dioxane are commonly used for deprotection.
In molecules containing multiple Boc groups, such as this compound, selective deprotection can be a significant challenge. The two Boc groups—one on the ring nitrogen and one on the exocyclic amine—may exhibit different reactivities. Methodologies have been developed to achieve selective removal. For instance, thermal deprotection in continuous flow has been shown to selectively remove one Boc group over another in bis-Boc protected diamines, exploiting the subtle differences in their thermal lability. Additionally, certain Lewis acids or specific reagent systems, such as iodine or bismuth(III) trichloride, have been reported to mediate the selective deprotection of N-Boc groups under neutral or mildly acidic conditions, offering an alternative to harsh acidic treatments.
| Deprotection Method | Reagents | Key Features |
| Acidolysis (Standard) | TFA/DCM or HCl/Dioxane | Common, effective, but can lack selectivity. |
| Thermal (Continuous Flow) | Heat, Methanol | Allows for selective deprotection based on thermal lability. |
| Lewis Acid Catalysis | AlCl₃, BiCl₃ | Can offer high selectivity under milder conditions. |
| Silylation/Methanolysis | TMSI, Methanol | Useful for substrates sensitive to other harsh methods. |
This table outlines common methods for the removal of the Boc protecting group.
Stereoselective Synthesis of 3-Aminoazetidine Scaffolds
The development of stereoselective methods for the synthesis of 3-aminoazetidine scaffolds is of great importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single desired stereoisomer.
Enantioselective Approaches
Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. Several strategies have been developed to access chiral, non-racemic 3-aminoazetidine derivatives.
One approach involves starting with a chiral precursor. For example, chiral N-propargylsulfonamides can be used to prepare chiral azetidin-3-ones with high enantiomeric excess. These chiral ketones can then be converted into chiral 3-aminoazetidines through stereoselective reductive amination.
Another powerful technique is asymmetric catalysis, where a chiral catalyst guides a reaction to favor the formation of one enantiomer. For instance, the asymmetric hydrogenation of achiral N-Boc-2-azetines can be achieved using a ruthenium catalyst paired with a chiral ligand. This method can produce chiral azetidines with high enantiomeric ratios. Similarly, if a chiral center is already present in the substrate, as in a chiral 2-azetine, a standard palladium-catalyzed hydrogenation can proceed while preserving the existing stereocenter, yielding a chiral azetidine with high enantiomeric purity. These enantioselective approaches are critical for synthesizing optically pure 3-aminoazetidine building blocks for pharmaceutical development.
Diastereoselective Synthetic Strategies
The synthesis of functionalized azetidine molecules is critical for developing new chemical entities in medicinal chemistry. Diastereoselective strategies are employed to control the three-dimensional arrangement of atoms, which is crucial for biological activity.
One key approach involves the α-lithiation of a 3-substituted N-protected azetidine followed by trapping with an electrophile. uni-muenchen.de The stereochemical outcome of this reaction is influenced by the nature of the N-protecting group, the substituent at the 3-position, and the electrophile used. By carefully selecting these components, chemists can direct the approach of the electrophile to favor the formation of one diastereomer over the other. For instance, the addition of alkenylmetal reagents to 1-Boc-3-azetidinone can be followed by further reactions, such as regio- and diastereoselective Diels-Alder reactions, to yield complex fused azetidine structures with defined stereochemistry. acs.org
Another strategy is the strain-release arylation of 1-azabicyclo[1.1.0]butanes (ABBs). The addition of nucleophilic organometallic species to in situ generated ABBs can form selective 3-substituted azetidine intermediates. uni-muenchen.de The inherent strain in the ABB precursor influences the trajectory of the incoming nucleophile, leading to a diastereoselective functionalization of the azetidine ring. uni-muenchen.de
These methods provide access to a library of chiral functionalized azetidines, which are precursors for more complex molecules, including bis-Boc analogs. acs.org
Table 1: Overview of Diastereoselective Synthetic Strategies
| Strategy | Description | Key Intermediates | Stereocontrol Element |
|---|---|---|---|
| α-Lithiation & Electrophile Trapping | Deprotonation at the α-carbon of a C3-substituted azetidine followed by reaction with an electrophile. | Lithiated N-Boc-azetidine | N-Protecting group, C3-substituent, reaction conditions. |
| Strain-Release Arylation | Nucleophilic opening of a strained 1-azabicyclo[1.1.0]butane ring system. | 1-Azabicyclo[1.1.0]butane (ABB) | Ring strain directs the nucleophilic attack. |
| Diels-Alder Reactions | Cycloaddition reactions using 3-alkenylazetine intermediates to create fused ring systems. | 3-Alkenylazetines | Dienophile and diene geometry, reaction conditions. acs.org |
Chiral Resolution Methodologies
Obtaining enantiomerically pure compounds is often essential for pharmaceutical applications. When a synthesis results in a racemic mixture (an equal mixture of two enantiomers), chiral resolution techniques are used for their separation.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. For N-Boc protected amino acids and their derivatives, several types of CSPs are effective. sigmaaldrich.com
Glycopeptide-based CSPs: Columns based on selectors like Vancomycin and Teicoplanin (e.g., CHIROBIOTIC V and T) can resolve N-blocked amino acids. sigmaaldrich.comnih.gov The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric repulsion, between the chiral selector and the enantiomers. nih.gov
Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose (B160209) are also effective for resolving a wide range of chiral compounds.
Derivatization Methods: Another approach involves converting the enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent. mdpi.com Diastereomers have different physical properties and can be separated by standard chromatography. For amino compounds, chiral acids are often used as derivatizing agents. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. For example, enantioenriched azetidine-based amino acids have been successfully resolved through peptide coupling with a single enantiomer of another amino acid (e.g., L-Phe-O-i-Pr), forming dipeptides that are separable diastereomers. acs.org
The choice of resolution method depends on the specific properties of the azetidine derivative and the scale of the separation required. tcichemicals.com
Synthesis of this compound Derivatives (e.g., N,1-Di-Boc-3-amino-3-(substituted)azetidines)
The synthesis of this compound derivatives typically involves the initial construction of a 3-substituted azetidine core, followed by the introduction of the two Boc protecting groups. A common starting material for these syntheses is N-Boc-azetidin-3-one. core.ac.uk
A general route involves the nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium reagents) to N-Boc-azetidin-3-one to create a tertiary alcohol, N-Boc-3-aryl-azetidin-3-ol. This intermediate can then undergo further reactions, such as a Friedel-Crafts alkylation, to introduce a second substituent at the 3-position, yielding a 3,3-disubstituted azetidine. core.ac.uk Following the construction of the desired 3,3-substituted azetidine core, the exocyclic amino group is introduced and subsequently protected, along with the ring nitrogen, to yield the final N,1-Bis(Boc) product.
Strategies for Dual Boc Protection
Primary amines can accommodate two protecting groups, and the dual protection of an amino function with two Boc groups is a known synthetic strategy. rsc.org The introduction of two Boc groups onto the 3-aminoazetidine scaffold involves reacting the primary amine with an excess of a Boc-introducing reagent. researchgate.net
The most common reagent for this purpose is Di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base and often a catalyst. A highly effective method uses catalytic amounts (e.g., 10 mol%) of 4-dimethylaminopyridine (DMAP) with a slight excess of Boc₂O in a solvent like dichloromethane. researchgate.net This procedure facilitates the formation of the N,N-di-Boc derivative. The dual protection renders the nitrogen atom non-basic and sterically hindered. rsc.org
Functionalization and Derivatization to Form Bis-Boc Analogs
The synthesis of diverse this compound analogs relies on the functionalization of the azetidine ring, primarily at the C3 position. These functionalizations are typically performed on a precursor like N-Boc-azetidin-3-one before the introduction of the second Boc group.
One powerful method is the addition of organometallic reagents to N-Boc-azetidin-3-one. For example, reacting phenyllithium (B1222949) with N-Boc-azetidin-3-one yields N-Boc-3-phenylazetidin-3-ol. core.ac.uk This tertiary alcohol can serve as an intermediate for further functionalization. A subsequent Friedel-Crafts reaction with an aromatic compound in the presence of a Lewis acid like aluminum chloride can introduce a second, different aryl group at the 3-position, leading to 3,3-diarylazetidine derivatives. core.ac.uk
Another versatile approach is the aza-Michael addition. This involves reacting an NH-containing heterocycle with a Michael acceptor like methyl (N-Boc-azetidin-3-ylidene)acetate, which can be prepared from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction. nih.gov This strategy allows for the introduction of a wide variety of substituents at the C3 position, leading to novel heterocyclic amino acid derivatives. nih.gov Once the desired substituent is in place, the dual Boc protection can be completed to yield the final analog.
Table 2: Examples of N,1-Di-Boc-3-amino-3-(substituted)azetidine Derivatives
| Compound Name | Substituent at C3 |
|---|---|
| N,1-Di-Boc-3-amino-3-(dibenzo[b,d]thiophen-4-yl)azetidine | Dibenzo[b,d]thiophen-4-yl |
| N,1-Di-Boc-3-amino-3-(10-phenyl-9-anthryl)azetidine | 10-Phenyl-9-anthryl |
| N,1-Di-Boc-3-amino-3-(2-fluoro-3-methoxyphenyl)azetidine | 2-Fluoro-3-methoxyphenyl |
| 3-(3'-Bromo-3-biphenylyl)-N,1-di-Boc-3-aminoazetidine | 3'-Bromo-3-biphenylyl |
| N,1-Di-Boc-3-amino-3-(4-butoxyphenyl)azetidine | 4-Butoxyphenyl |
The existence of these compounds is noted in chemical supplier databases, indicating their synthesis is described in chemical literature or patents.
Reactivity and Derivatization of N Boc Protected 3 Aminoazetidine Systems
Chemical Transformations Involving the Azetidine (B1206935) Ring
The reactivity of the azetidine ring is largely dictated by its strain energy, which is approximately 25.4 kcal/mol. rsc.org This strain can be harnessed to drive a variety of chemical transformations that would not be as favorable in larger, less strained ring systems.
Nucleophilic Ring-Opening Reactions and Strain-Release Approaches
The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This process is a powerful method for the synthesis of functionalized acyclic amines. The reaction is often facilitated by activation of the azetidine nitrogen, for instance, through protonation or formation of an azetidinium salt, which enhances the electrophilicity of the ring carbons. researchgate.net
A variety of nucleophiles can be employed for the ring-opening of azetidines. For example, the reaction of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts with tetrabutylammonium (B224687) halides can lead to the formation of tertiary alkyl halides. researchgate.net This highlights a site-selective nucleophilic ring-opening pathway. The strain-release principle is a key driving force in these transformations, providing a thermodynamic advantage to the ring-opened product. rsc.org
An intramolecular variant of this reaction has also been described, where a pendant nucleophilic group on an N-substituted azetidine can attack the ring, leading to decomposition. wikipedia.org For instance, N-substituted azetidines with a pendant amide group can undergo an acid-mediated intramolecular ring-opening decomposition. wikipedia.org
| Reactant | Nucleophile/Conditions | Product | Reference |
| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts | Tetrabutylammonium halides (Bu4NX) | Tertiary alkyl halides | researchgate.net |
| N-substituted azetidines with a pendant amide group | Acidic pH | Ring-opened decomposition products | wikipedia.org |
| Azetidinium salts | [18F]fluoride | 3-[18F]fluoropropyl moieties | researchgate.net |
Ring-Expansion Reactions and Rearrangements
Beyond ring-opening, the strained azetidine ring can undergo expansion to form larger heterocyclic systems, such as pyrrolidines. A notable example is the formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, catalyzed by rhodium(II) acetate (B1210297) (Rh2(OAc)2). rsc.org This reaction proceeds through the activation of the azetidine nitrogen by nucleophilic addition to a rhodium-carbene, followed by either a concerted 1,2-migration or a stepwise N-C ring opening and closure, ultimately yielding 4-methylenepyrrolidines. rsc.org
| Azetidine Derivative | Reagent | Catalyst | Product | Reference |
| 3-Methyleneazetidines | Diazo compounds | Rh2(OAc)2 | 4-Methylenepyrrolines | rsc.org |
Metal-Catalyzed Transformations of Azetidine Rings
Transition metal catalysis offers a powerful toolkit for the functionalization of azetidine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly valuable for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orgmdpi.com
The Suzuki-Miyaura coupling, for instance, allows for the reaction of aryl or vinyl halides with organoboron compounds in the presence of a palladium catalyst to form biaryl or vinyl-substituted products. organic-chemistry.orgmdpi.com While direct examples on N-Boc-3-aminoazetidine are not extensively detailed, the methodology is broadly applicable to heterocyclic systems. For a successful Suzuki-Miyaura coupling, a palladium source like Pd(OAc)2, a phosphine (B1218219) ligand (e.g., SPhos or XPhos), and a base such as K2CO3 are typically employed. organic-chemistry.org
The Buchwald-Hartwig amination enables the coupling of amines with aryl halides, providing a direct route to N-arylated products. wikipedia.org This reaction is catalyzed by a palladium complex with a suitable phosphine ligand. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org
| Reaction Type | Azetidine Substrate (Conceptual) | Coupling Partner | Catalyst System (Typical) | Product | Reference |
| Suzuki-Miyaura Coupling | N-Boc-3-haloazetidine | Arylboronic acid | Pd(OAc)2 / SPhos or XPhos, K2CO3 | N-Boc-3-arylazetidine | organic-chemistry.org |
| Buchwald-Hartwig Amination | N-Boc-3-aminoazetidine | Aryl halide | Pd catalyst / Phosphine ligand, Base | N-Boc-3-(N-arylamino)azetidine | wikipedia.org |
Reactions of the Exocyclic Amino Group at the 3-Position
The exocyclic amino group at the 3-position of N-Boc protected 3-aminoazetidine provides a handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Amidation and Peptide Coupling Reactions
The primary amino group of tert-butyl 3-aminoazetidine-1-carboxylate can readily participate in amidation and peptide coupling reactions to form amide bonds. bachem.comnih.gov This is a fundamental transformation in the synthesis of peptides and other biologically relevant molecules. Standard peptide coupling reagents are employed to activate the carboxylic acid partner, facilitating its reaction with the amino group of the azetidine derivative.
Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. bachem.compeptide.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. nih.govpeptide.com These reactions are typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). peptide.compeptide.com
In the context of solid-phase peptide synthesis (SPPS), N,1-Bis(Boc)-3-aminoazetidine can be used as a building block to be incorporated into a growing peptide chain. peptide.comnih.gov The Boc group on the exocyclic nitrogen is removed to allow for coupling with the next amino acid in the sequence.
| Coupling Reagent | Additive (if any) | Typical Solvent | Key Features | Reference |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, DCM | Widely used, minimizes racemization with additive. | bachem.compeptide.com |
| PyBOP | - | DMF | High coupling efficiency. | nih.govpeptide.com |
| HBTU | HOBt | DMF | Rapid coupling, low racemization with additive. | nih.govpeptide.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | DCM, Water | Water-soluble carbodiimide, useful for aqueous couplings. | nih.govpeptide.com |
Alkylation, Acylation, and Other N-Functionalizations
The exocyclic amino group can undergo a variety of other functionalization reactions, including alkylation and acylation. Reductive amination of N-Boc-3-azetidinone with primary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides a route to N-alkylated 3-aminoazetidine derivatives. rsc.orgrsc.org A one-pot tandem direct reductive amination followed by N-Boc protection has been reported as an efficient method for the synthesis of N-Boc protected secondary amines. nih.gov
Acylation of the 3-amino group can be achieved using various acylating agents such as acid anhydrides. researchgate.net These reactions are often high-yielding and can be performed under mild conditions. For instance, amines can be efficiently acylated with anhydrides in an aqueous medium with the addition of sodium bicarbonate. researchgate.net
| Reaction Type | Azetidine Substrate | Reagent | Reducing Agent/Conditions | Product | Reference | | --- | --- | --- | --- | --- | | Reductive Amination | N-Boc-3-azetidinone | Primary amine | Sodium triacetoxyborohydride | N-Boc-3-(alkylamino)azetidine | rsc.org | | Tandem Reductive Amination/Boc Protection | Aldehyde, Primary amine | (Boc)2O | Sodium triacetoxyborohydride | N-Boc protected secondary amine | nih.gov | | Acylation | tert-Butyl 3-aminoazetidine-1-carboxylate | Acid anhydride (B1165640) | NaHCO3 (aq. medium) | N-Acyl-3-amino-1-Boc-azetidine | researchgate.net |
Domino Condensation/S-Arylation/Heterocyclization Reactions
While a direct, one-pot domino reaction involving condensation, S-arylation, and heterocyclization starting from N-Boc-3-aminoazetidine is not extensively documented, multi-step sequences that achieve similar transformations to build fused heterocyclic systems have been reported. A notable strategy involves the aza-Michael addition of N-Boc-3-aminoazetidine to an α,β-unsaturated ester, followed by further functionalization, such as a Suzuki-Miyaura cross-coupling, to introduce an aryl group and facilitate subsequent heterocyclization. mdpi.comnih.gov
For instance, (N-Boc-azetidin-3-ylidene)acetate can be synthesized from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov This intermediate then undergoes an aza-Michael addition with various heterocyclic amines. mdpi.comnih.gov To achieve a sequence analogous to S-arylation and heterocyclization, a brominated pyrazole-azetidine hybrid, formed through such an addition, can be subjected to a Suzuki-Miyaura cross-coupling with different boronic acids. mdpi.comnih.gov This sequence allows for the introduction of an aryl moiety and the formation of a more complex, fused heterocyclic system.
| Reactant (Heterocyclic Amine) | Product | Yield (%) | Reference |
|---|---|---|---|
| Azetidine | Methyl (1-Boc-1,3'-biazetidin-3-yl)acetate | 64 | nih.gov |
| Imidazole | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 | nih.gov |
| Benzimidazole | Methyl (1-Boc-3-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 | nih.gov |
| Indole | Methyl (1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 | nih.gov |
Modification of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. In the context of this compound, the differential reactivity of the two Boc groups can potentially be exploited for selective modification. The Boc group on the exocyclic amine (N3) is generally more labile than the one on the ring nitrogen (N1) due to the carbamate (B1207046) nature of the latter being part of a strained ring system.
Selective deprotection is a key strategy for the further functionalization of the azetidine scaffold. While specific studies on the selective deprotection of this compound are not abundant, general principles of Boc group chemistry can be applied. The cleavage of Boc groups is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The conditions can be tuned to achieve selective removal. For instance, milder acidic conditions or shorter reaction times may favor the removal of the more susceptible exocyclic Boc group.
Furthermore, in the context of azetidine-containing peptides, it has been demonstrated that post-cyclization deprotection of amino acid side chains with strong acid can be achieved without degradation of the strained four-membered azetidine ring, highlighting the robustness of the core structure under certain deprotection conditions. researchgate.netnih.gov Late-stage modification of such macrocycles can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen. researchgate.netnih.gov
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature |
| Hydrochloric acid (HCl) | Dioxane or Ethyl acetate | Room temperature |
| Cerium(III) chloride/Sodium iodide | Acetonitrile (B52724) | Reflux |
Formation of Advanced Azetidine-Containing Molecular Architectures
N-Boc protected 3-aminoazetidine systems are valuable building blocks for the synthesis of advanced molecular architectures, particularly in the fields of medicinal chemistry and peptide science. The rigid, three-dimensional nature of the azetidine ring can impart favorable conformational constraints and physicochemical properties to larger molecules.
One significant application is the use of 3-aminoazetidine (3-AAz) as a turn-inducing element in the synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov The incorporation of the 3-AAz subunit has been shown to greatly improve the efficiency of cyclization for tetra-, penta-, and hexapeptides under standard reaction conditions. researchgate.netnih.gov The resulting azetidine-modified cyclic peptides (AMCPs) can be further functionalized at the azetidine nitrogen after selective deprotection, allowing for the attachment of various moieties such as dyes or biotin. researchgate.netnih.gov
Moreover, N-Boc-3-aminoazetidine derivatives are utilized in the synthesis of novel, non-natural amino acids and GABA derivatives. For example, chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been synthesized from N-Boc-azetidin-3-one. researchgate.netresearchgate.net These complex amino acids can then be incorporated into peptides to create unique secondary structures or to act as probes for biological systems. The azetidine moiety in these structures can induce specific conformational preferences, such as β-turns, in the resulting peptides. researchgate.net
The versatility of N-Boc-3-aminoazetidine as a scaffold is further demonstrated by its use in the synthesis of triple reuptake inhibitors, where the 3-aminoazetidine core is modified to interact with specific biological targets.
| Starting Material Derivative | Resulting Molecular Architecture | Application/Significance | Reference |
|---|---|---|---|
| N-Boc-3-aminoazetidine | Azetidine-modified cyclic peptides (AMCPs) | Improved cyclization efficiency, protease stability | researchgate.netnih.gov |
| N-Boc-azetidin-3-one | Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids | Novel GABA derivatives, building blocks for peptidomimetics | researchgate.net |
| N-Boc-3-aminoazetidine | Heterocyclic amino acid derivatives | Scaffolds for medicinal chemistry | mdpi.comnih.gov |
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Role as Key Building Blocks in Complex Heterocyclic Synthesis
Boc-protected 3-aminoazetidines serve as foundational building blocks for constructing more elaborate heterocyclic systems. cymitquimica.com Their utility stems from the ability to act as a rigid scaffold onto which other cyclic and acyclic functionalities can be appended. Research has demonstrated an efficient protocol for creating highly functionalized heterocyclic compounds by coupling N-Boc-3-iodoazetidine with various heterocyclic carboxylates, including pyrazoles, indazoles, and indoles. nih.gov This method yields novel, constrained amino acid-like structures. nih.gov
Further synthetic advancements involve using N-Boc-azetidin-3-one as a precursor. Through reactions like the Horner-Wadsworth-Emmons reaction followed by aza-Michael additions with other NH-heterocycles, a diverse library of functionalized 3-substituted azetidines can be created. nih.govresearchgate.net These strategies highlight the role of the azetidine (B1206935) moiety in generating molecular diversity, which is crucial for building libraries of compounds for drug discovery screening. nih.gov The diversification of these building blocks can be further expanded through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| N-Boc-3-iodoazetidine | N-Alkylation | Pyrazole-, Indazole-, and Indole-azetidine hybrids | nih.gov |
| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons & Aza-Michael Addition | Azetidine-imidazole, Azetidine-benzimidazole, Azetidine-indole | nih.gov |
| Brominated Pyrazole-azetidine hybrid | Suzuki-Miyaura Cross-Coupling | Diversified aryl- and heteroaryl-substituted pyrazole-azetidines | nih.gov |
Contribution to the Synthesis of Diverse Nitrogen-Containing Compounds
The synthesis of nitrogen-containing heterocycles, or aza-heterocycles, is a cornerstone of modern chemistry due to their prevalence in natural products, pharmaceuticals, and agrochemicals. frontiersin.org Boc-protected 3-aminoazetidines are particularly valuable in this context. After deprotection, the two distinct nitrogen atoms—the secondary amine of the ring and the primary exocyclic amine—can be selectively functionalized, allowing for the stepwise construction of complex nitrogenous molecules.
For example, the synthesis of novel amino acid derivatives containing both azetidine and oxetane (B1205548) rings has been achieved using 3-N-Boc-aminoazetidine as a key reactant. nih.gov This demonstrates the compound's role in creating hybrid structures with multiple heteroatoms. The ability to use these building blocks in multi-component reactions further expands their utility, enabling the rapid assembly of diverse molecular scaffolds from simple precursors.
Deployment in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates
The rigid azetidine framework is a desirable feature in medicinal chemistry for reducing the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity. Consequently, N,1-Bis(Boc)-3-aminoazetidine and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. cymitquimica.comresearchgate.net
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a critical role in the signaling pathways of the innate immune system. google.com Overactivation of this pathway is linked to various inflammatory and autoimmune diseases, as well as certain types of cancer, making IRAK-4 an important therapeutic target. googleapis.com The development of small molecule inhibitors for IRAK-4 often involves the use of heterocyclic scaffolds to properly orient functional groups for optimal binding within the kinase's active site. While specific public-domain examples detailing the use of this compound in the synthesis of IRAK-4 inhibitors are not prominently documented, the use of small, rigid nitrogen-containing heterocycles like azetidine is a common strategy in the design of kinase inhibitors to achieve high potency and selectivity.
Benzothiazole (B30560) derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.com The synthesis of novel substituted benzothiazoles has been shown to utilize tert-butyl N-azetidin-3-ylcarbamate, a mono-Boc derivative of 3-aminoazetidine. chemicalbook.com This compound serves as a versatile reactant in copper-catalyzed three-component domino reactions involving condensation, S-arylation, and heterocyclization to produce complex benzothiazole structures. chemicalbook.com This application underscores the role of the azetidine moiety as a key substituent for modulating the pharmacological properties of the benzothiazole core.
The P2Y12 receptor is a crucial target in the development of antiplatelet therapies used to prevent thrombosis in patients with acute coronary syndromes. The compound tert-butyl N-azetidin-3-ylcarbamate has been employed in the synthesis and evaluation of ethyl aminonicotinate sulfonylureas, which act as antagonists of the P2Y12 receptor. chemicalbook.com The incorporation of the azetidine ring into these potential drug candidates can influence their pharmacokinetic and pharmacodynamic profiles, highlighting the importance of such building blocks in the development of new cardiovascular drugs.
Triple reuptake inhibitors (TRIs) are a class of antidepressants that function by blocking the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). wikipedia.orgpsychiatry-psychopharmacology.com This broad-spectrum activity is hypothesized to offer greater efficacy and a faster onset of action compared to more selective agents. psychiatry-psychopharmacology.comnih.gov
A significant area of research has been the exploration of 3-aminoazetidine derivatives as a scaffold for novel TRIs. nih.gov In one extensive study, 166 novel 3-aminoazetidine derivatives were synthesized, starting from Boc-protected 3-azetidinone. nih.gov The primary goal was to identify compounds with a specific inhibitory profile where the activity against SERT was greater than against NET, which in turn was greater than against DAT (SERT > NET > DAT). nih.gov This research led to the identification of a lead compound that showed promise for further development as a next-generation antidepressant. nih.gov
| Target | Inhibitory Activity (IC50, nM) | Desired Profile | Reference |
|---|---|---|---|
| hSERT (Serotonin) | Data for specific lead compounds are proprietary | hSERT > hNET > hDAT | nih.gov |
| hNET (Norepinephrine) | Data for specific lead compounds are proprietary | ||
| hDAT (Dopamine) | Data for specific lead compounds are proprietary |
Utility in Kinase Inhibitor Programs
The constrained four-membered ring of the azetidine scaffold has found utility in the design of sophisticated molecules for targeted therapies, including protein kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. The development of small molecule kinase inhibitors is a major focus in medicinal chemistry.
The 3-aminoazetidine core, accessible from precursors like this compound, serves as a key structural scaffold in certain kinase inhibitors. A prominent example is Itacitinib, a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). The chemical structure of Itacitinib incorporates a 3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile scaffold. In this structure, the azetidine ring acts as a central linker, orienting the pyrazole (B372694) and pyrimidine (B1678525) moieties that interact with the ATP-binding pocket of the kinase. The defined geometry of the azetidine ring is crucial for positioning these pharmacophoric elements correctly to achieve high-potency inhibition. While many kinase inhibitors are based on scaffolds like pyrazole and pyrimidine, the integration of the azetidine ring offers a distinct three-dimensional architecture that can be exploited to fine-tune selectivity and drug-like properties.
Applications in Macrolide Antibiotic Analogs
Information on the direct application of this compound in the synthesis of macrolide antibiotic analogs is not available in the provided search results.
Integration into Peptidomimetics and Foldamer Design
This compound is a valuable building block for the creation of peptidomimetics and foldamers, which are non-natural oligomers designed to mimic the structure and function of natural peptides and proteins. Peptidomimetics are developed to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation. The incorporation of unnatural amino acids, including those derived from 3-aminoazetidine, is a key strategy in this field.
Azetidine Moieties as β-Turn Inducers
Reverse turns are critical secondary structures that redirect the polypeptide chain, and inducing their formation is a key strategy in peptidomimetic design. Azetidine derivatives have been investigated as potent turn-inducing elements. Specifically, the 3-aminoazetidine-3-carboxylic acid moiety has been identified as a likely β-turn inducer. A β-turn is a four-residue motif stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth.
However, the type of turn induced can vary depending on the specific azetidine derivative. Studies comparing model peptides containing azetidine-2-carboxy derivatives with their proline-containing counterparts have shown that the smaller four-membered ring of azetidine preferentially forces the peptide into a γ-turn conformation. A γ-turn is a tighter, three-residue turn. In contrast, the five-membered ring of proline tends to induce β-turns. Despite this distinction, the 3-aminoazetidine (3-AAz) subunit has been successfully utilized as a general "turn-inducing element" to improve the efficiency of synthesizing small cyclic peptides, which inherently require turns in their structure.
Investigation of Intramolecular Hydrogen Bonding Patterns
Hydrogen bonds are fundamental to stabilizing the secondary structures of peptides and proteins. The unique geometry of azetidine-containing amino acids can facilitate unconventional intramolecular hydrogen bonding patterns. In peptides incorporating N-substituted 3-aminoazetidine-3-carboxylic acids, a notable main-chain-to-side-chain hydrogen bond has been detected. This interaction forms a six-membered pseudo-cycle by connecting the nitrogen atom of the azetidine ring (acting as a hydrogen bond acceptor) to the amide NH of the subsequent amino acid residue (acting as a donor).
Furthermore, detailed studies on oligomers of 3-amino-1-methylazetidine-3-carboxylic acid have revealed the formation of sidechain–backbone N–H···N hydrogen bonds. This interaction, termed a C6γ H-bond, occurs alongside and helps to stabilize the weak intra-residue C5 hydrogen bond (N–H···O=C). This concurrent hydrogen bonding provides robust support for an extended peptide backbone conformation, demonstrating a novel principle for stabilizing secondary structures in short peptides.
| Hydrogen Bond Type | Interacting Atoms | Resulting Structure | Reference |
| Main-chain-to-side-chain | Azetidine Ring N (acceptor) & Following Residue Amide NH (donor) | Six-membered pseudo-cycle | |
| Sidechain-to-backbone (C6γ) | Sidechain NH (donor) & Backbone Azetidine N (acceptor) | Stabilizes C5 H-bonds | |
| Intra-residue (C5) | Same Residue Amide NH (donor) & Carbonyl O (acceptor) | Basis of 2.05-helix |
Facilitating Cyclic Peptide Synthesis and Macrocyclization Efficiency
The synthesis of small cyclic peptides is often challenging due to the conformational energy required to bring the ends of a linear precursor together for cyclization. The incorporation of a 3-aminoazetidine (3-AAz) subunit into the linear peptide precursor has been shown to dramatically improve the efficiency of head-to-tail macrocyclization. By acting as a turn-inducing element, the azetidine moiety pre-organizes the linear peptide into a conformation that is favorable for ring closure, thereby lowering the entropic barrier to cyclization.
Significant improvements in isolated yields have been reported for the cyclization of tetra-, penta-, and hexapeptides containing a 3-AAz unit when compared to their corresponding all-amino acid (homodetic) sequences under identical reaction conditions. For example, in one study, the azetidine-modified cyclic peptides were consistently isolated in improved yields across all tested ring sizes. This enhanced efficiency makes the 3-aminoazetidine scaffold a powerful tool for accessing cyclic peptide structures that are otherwise difficult to synthesize. A notable feature of this method is that the strained four-membered azetidine ring remains intact even after post-cyclization deprotection steps using strong acid.
| Peptide Sequence | Ring Size | Yield of Homodetic Peptide (X=O) | Yield of Azetidine-Modified Peptide (AMCP) | Reference |
| c(Gly-GAz-Phe-Leu) | Tetrapeptide | 0% | 46% | |
| c(Gly-GAz-Phe-d-Ala) | Tetrapeptide | 0% | 51% | |
| c(Gly-GAz-Ala-Val) | Tetrapeptide | 0% | 40% | |
| c(Gly-AAz-Phe-Leu-Gly) | Pentapeptide | 15% | 45% | |
| c(Gly-DAz-Phe-Leu-Gly) | Pentapeptide | 15% | 52% | |
| c(Gly-GAz-Phe-Pro-Tyr-Ala) | Hexapeptide | 25% | 55% |
Use in DNA-Encoded Chemical Library Generation
The constrained, three-dimensional structure of the azetidine ring makes this compound a valuable scaffold for the generation of DNA-Encoded Libraries (DELs). DEL technology enables the synthesis and screening of vast numbers of compounds by attaching a unique DNA tag to each molecule, which serves as an identifiable barcode. The dual Boc protection in this compound allows for selective deprotection and functionalization, a key feature in the construction of diverse chemical libraries.
The synthesis of DELs often involves a "split-and-pool" strategy where a common scaffold is reacted with a variety of building blocks. The Boc (tert-butyloxycarbonyl) protecting groups on both the azetidine nitrogen and the 3-amino group of this compound can be selectively removed under different conditions. This differential reactivity is crucial for introducing molecular diversity. For instance, the N1-Boc group can be removed to allow for reactions at the azetidine nitrogen, while the N-Boc group on the 3-amino substituent can be removed for subsequent amide bond formation or other coupling reactions. This stepwise functionalization allows for the combinatorial attachment of a wide array of chemical moieties, leading to the generation of large and structurally diverse libraries.
The rigid azetidine core introduces a well-defined three-dimensional geometry into the library members, which can be advantageous for binding to specific protein targets. The ability to introduce substituents at both the 1 and 3 positions of the azetidine ring allows for the exploration of chemical space in multiple vectors from a single scaffold. Research into the synthesis of novel heterocyclic amino acid-like building blocks has demonstrated the utility of N-Boc-3-iodoazetidine in coupling with various carboxylates, which can then be further diversified. This highlights the versatility of the N-Boc protected azetidine scaffold in creating collections of small molecules suitable for library synthesis.
The general workflow for incorporating a scaffold like this compound into a DEL synthesis is outlined in the table below:
| Step | Description | Key Role of this compound |
| 1. Scaffold Attachment | The azetidine scaffold is attached to a DNA oligonucleotide tag. | The functional groups on the azetidine allow for covalent linkage to the DNA tag. |
| 2. Split-and-Pool Synthesis | The DNA-tagged scaffold is split into multiple portions, and a different building block is added to each portion after selective deprotection of one of the Boc groups. | The two Boc groups allow for orthogonal deprotection and the introduction of two points of diversity. |
| 3. Ligation and Pooling | A unique DNA identifier for the added building block is ligated to the growing DNA tag, and all portions are pooled together. | The DNA tag records the synthetic history of the molecule. |
| 4. Repetition | Steps 2 and 3 are repeated with the second Boc group to introduce another layer of diversity. | This allows for the exponential growth of the library size. |
| 5. Library Screening | The final library is incubated with a protein target, and binders are identified by sequencing their DNA tags. | The diverse library increases the chances of finding a potent binder. |
Catalytic Applications as Ligands in Organic Transformations
While the azetidine motif is present in various chiral ligands and organocatalysts, the use of this compound itself as a ligand in catalytic organic transformations is not extensively documented in scientific literature. The primary application of this compound appears to be as a building block in medicinal chemistry and library synthesis, rather than as a direct participant in catalytic cycles.
The field of asymmetric catalysis has seen the successful application of various chiral azetidine-derived ligands. birmingham.ac.uk These ligands are typically designed with specific stereochemical features and functional groups that can coordinate to a metal center and induce enantioselectivity in a chemical reaction. For instance, chiral 2,4-disubstituted amino azetidines have been synthesized and utilized as ligands in copper-catalyzed Henry reactions. The synthesis of such specialized ligands often starts from functionalized azetidine precursors.
In principle, this compound could serve as a precursor for the synthesis of novel azetidine-based ligands. Following the deprotection of one or both Boc groups, the resulting free amines could be further functionalized to introduce coordinating groups such as phosphines, pyridines, or oxazolines. The resulting multidentate ligands could then be explored for their efficacy in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and aldol (B89426) reactions. However, based on currently available research, this remains a potential application rather than an established one.
The following table outlines a hypothetical pathway for the conversion of this compound into a potential ligand and its subsequent use in catalysis:
| Step | Description | Potential Transformation |
| 1. Ligand Synthesis | Modification of the this compound scaffold to introduce catalytically active coordinating groups. | Selective deprotection of the Boc groups followed by reaction with moieties such as diphenylphosphine (B32561) oxide or 2-picolyl chloride. |
| 2. Complex Formation | Coordination of the synthesized ligand to a transition metal precursor (e.g., palladium, rhodium, copper). | Reaction of the ligand with a metal salt like Pd(OAc)₂ or [Rh(cod)Cl]₂. |
| 3. Catalytic Evaluation | Testing the in-situ generated or isolated metal-ligand complex in a model catalytic reaction. | Use in a Suzuki-Miyaura cross-coupling or an asymmetric hydrogenation to assess catalytic activity and enantioselectivity. |
It is important to reiterate that while the synthesis of ligands from azetidine precursors is a known strategy, specific examples starting from this compound are not prominent in the literature.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and nitrogen frameworks.
¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms in the molecule. For N,1-Bis(Boc)-3-aminoazetidine, the spectrum is expected to show distinct signals corresponding to the protons of the two tert-butoxycarbonyl (Boc) protecting groups and the azetidine (B1206935) ring. The 18 protons of the two identical tert-butyl groups would appear as a prominent singlet, typically around 1.4 ppm. The protons on the four-membered azetidine ring would present as more complex multiplets, reflecting their distinct chemical environments and spin-spin coupling with adjacent protons. The methine proton (CH) at the C3 position and the two sets of non-equivalent methylene (B1212753) protons (CH₂) on the ring would have characteristic chemical shifts.
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. mdpi.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. mdpi.com Key expected signals include those for the methyl and quaternary carbons of the two Boc groups, the carbonyl carbons of the carbamate (B1207046) functional groups, and the carbons of the azetidine ring. mdpi.com The carbonyl carbons are typically found significantly downfield, in the range of 150-160 ppm. mdpi.com
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, is a powerful tool for directly probing the nitrogen atoms. For this compound, two distinct signals would be expected, corresponding to the nitrogen atom within the azetidine ring and the exocyclic nitrogen of the amino group, both of which are protected as carbamates. This analysis would definitively confirm the presence of the two different nitrogen environments within the molecule.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -C(CH ₃)₃ (18H) | ~ 1.45 | Singlet |
| Azetidine CH ₂ (2H) | ~ 4.2 | Multiplet | |
| Azetidine CH ₂ (2H) | ~ 3.8 | Multiplet | |
| Azetidine CH (1H) | ~ 4.5 | Multiplet | |
| NH (1H) | ~ 5.0 | Broad Singlet | |
| ¹³C | -C (CH₃)₃ | ~ 28.5 | Quartet |
| -C (CH₃)₃ | ~ 80.0 | Singlet | |
| Azetidine C H₂ | ~ 55.0 | Triplet | |
| Azetidine C H | ~ 45.0 | Doublet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.
Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
MS and HRMS: Standard mass spectrometry would confirm the molecular weight of this compound (272.35 g/mol ). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula of the compound (C₁₃H₂₄N₂O₄) and distinguish it from other molecules with the same nominal mass. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI).
Fragmentation Analysis: The molecule's fragmentation pattern under MS conditions provides further structural confirmation. Characteristic fragmentation of this compound would involve the loss of the Boc groups or parts thereof. Common neutral losses include isobutylene (B52900) (56 Da), the tert-butyl group (57 Da), or the entire Boc group (101 Da).
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is particularly useful for analyzing the purity of a sample and identifying any impurities by providing their molecular weights.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₂₅N₂O₄⁺ | 273.1809 | Protonated molecular ion |
| [M+Na]⁺ | C₁₃H₂₄N₂O₄Na⁺ | 295.1628 | Sodiated molecular ion |
| [M-C₄H₈+H]⁺ | C₉H₁₇N₂O₄⁺ | 217.1183 | Loss of isobutylene |
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of pharmaceutical and chemical compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a modifier like formic acid or trifluoroacetic acid, would be employed. The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Since this compound is an achiral molecule, there are no diastereomers to resolve, and the primary use of HPLC is for purity assessment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would be dominated by the characteristic absorptions of the two carbamate (Boc) groups. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. Other key absorptions would include C-H stretching vibrations from the alkyl groups (azetidine ring and tert-butyl groups) just below 3000 cm⁻¹, N-H stretching from the carbamate around 3300-3400 cm⁻¹, and C-O stretching vibrations associated with the carbamate ester linkage in the 1150-1250 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (carbamate) | Stretch | 3300 - 3400 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=O (carbamate) | Stretch | 1690 - 1720 |
| C-N | Stretch | 1250 - 1350 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the exact conformation of the molecule, including the puckering of the four-membered azetidine ring and the spatial orientation of the two bulky Boc protecting groups. As the molecule is achiral, the analysis would confirm its meso nature or achiral conformation in the crystal lattice. To date, a crystal structure for this specific compound has not been reported in the public domain.
Future Prospects and Emerging Research Frontiers in 3 Aminoazetidine Chemistry
Development of Innovative and Sustainable Synthetic Methodologies for Azetidine (B1206935) Scaffolds
The synthesis of densely functionalized azetidines has historically been challenging due to the inherent ring strain of the four-membered ring. nih.govresearchgate.net However, recent advancements are paving the way for more innovative, efficient, and sustainable methods to construct this valuable scaffold.
A significant frontier is the development of green and sustainable synthetic protocols. One such approach involves the use of continuous flow microreactor technology. This methodology allows for the safe handling of reactive intermediates at higher temperatures than in traditional batch processes and facilitates the use of environmentally friendly solvents like cyclopentyl methyl ether (CPME). uniba.it For instance, N-1-Boc-3-iodoazetidine has been used as a precursor to generate lithiated azetidine intermediates under flow conditions, showcasing a more sustainable process. uniba.it
Catalysis-driven methods are also at the forefront of innovation. Photo-induced copper catalysis has enabled the construction of complex azetidine scaffolds through a [3+1] radical cascade cyclization, offering an atom-economical route from simple starting materials. nih.gov Another novel strategy is the use of Lewis acids, such as Lanthanum(III) triflate (La(OTf)3), to catalyze the intramolecular regioselective aminolysis of epoxy amines, yielding azetidines in high yields even with acid-sensitive functional groups present. frontiersin.org Traditional methods, such as the intramolecular cyclization of 1,3-difunctionalized compounds and the ring enlargement of aziridines, continue to be refined for improved efficiency and substrate scope. arkat-usa.org
| Methodology | Key Features | Example Precursors | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Enhanced safety, higher temperatures, use of green solvents (e.g., CPME). | N-1-Boc-3-iodoazetidine | uniba.it |
| Photo-induced Copper Catalysis | Atom-economical [3+1] radical cascade cyclization. | Terminal alkynes, various nitrogen sources | nih.gov |
| Lewis Acid Catalysis | High-yield, regioselective aminolysis of epoxy amines. | cis-3,4-epoxy amines | frontiersin.org |
| Intramolecular Substitution | Classic approach involving cyclization of linear precursors. | 1,3-difunctionalized compounds | researchgate.netarkat-usa.org |
Exploration of Novel Derivatization and Functionalization Strategies for Enhanced Chemical Diversity
N,1-Bis(Boc)-3-aminoazetidine and related protected 3-aminoazetidines are versatile starting points for creating diverse molecular architectures. Research is actively exploring new ways to functionalize the azetidine ring to access novel chemical space for probe and drug discovery programs. nih.govoregonstate.edu
One promising strategy is electrophilic azetidinylation , which allows for the direct attachment of the azetidine ring to various nucleophiles at any stage of a synthetic sequence. This modular approach utilizes reagents like azetidinyl trichloroacetimidates to provide a diverse library of functionalized 3-aryl and 3-alkyl azetidines. rsc.org
Another area of intense investigation is the diastereoselective functionalization of the azetidine core. By controlling stereochemistry, researchers can create complex, three-dimensional structures with precise orientations of substituents. uni-muenchen.de Methods exploiting the ring strain of azetidine derivatives, such as strain-release arylations, enable the bis-functionalization of the ring, further expanding its structural diversity. uni-muenchen.de
The aza-Michael addition reaction is also being employed to create novel azetidine-containing amino acid derivatives. For example, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines yields complex hybrid structures that can serve as unique building blocks in peptide synthesis and medicinal chemistry. nih.govmdpi.com These strategies are crucial for moving beyond simple substitutions and creating a wider range of fused, bridged, and spirocyclic ring systems based on the azetidine scaffold. oregonstate.edu
Expanding Applications in Contemporary Drug Discovery and Chemical Biology Programs
The 3-aminoazetidine moiety is an increasingly important pharmacophore in modern drug discovery. Its incorporation into molecules has been shown to improve key drug-like properties, including metabolic stability and pharmacokinetic profiles, making it a valuable scaffold for "scaffold hopping" from less favorable structures. nih.gov
A prominent application is in the development of treatments for central nervous system (CNS) disorders. The rigid azetidine framework is well-suited for designing CNS-focused libraries of lead-like molecules. nih.govoregonstate.edu Specifically, 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors (TRIs) , which modulate the levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), offering a potential next-generation treatment for depression. uni-muenchen.denih.gov The bioisosteric replacement of other functional groups with the 3-aminoazetidine moiety has proven to be a successful strategy in rational drug design. nih.gov
Beyond CNS applications, the 3-aminoazetidine scaffold is found in compounds with a wide range of biological activities, including macrolide antibiotics and kinase inhibitors. arkat-usa.org The versatility of intermediates like 1-Boc-3-methylaminoazetidine allows for their use as building blocks in the synthesis of novel therapeutic agents targeting neurological disorders and cancer. chemimpex.com In chemical biology, azetidine-containing amino acids are being incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation, opening new avenues for peptide-based therapeutics. arkat-usa.org
| Therapeutic Area / Application | Role of 3-Aminoazetidine Scaffold | Example Compound Class | Reference |
|---|---|---|---|
| Depression (CNS) | Core of triple reuptake inhibitors (TRIs). | Novel 3-aminoazetidine derivatives | uni-muenchen.denih.gov |
| CNS Drug Discovery | Scaffold for lead-like libraries with favorable properties. | Fused, bridged, and spirocyclic azetidines | nih.govoregonstate.edu |
| Infectious Diseases | Component of macrolide antibiotics. | 3-Aminoazetidine-containing macrolides | arkat-usa.org |
| Oncology | Component of kinase inhibitors. | Kinase inhibitors with azetidine moiety | arkat-usa.org |
| Peptidomimetics | Induces turns in peptide chains, enhances stability. | Cyclic peptides with 3-aminoazetidine units | arkat-usa.org |
Q & A
Basic: What are the typical synthetic routes for preparing N,1-Bis(Boc)-3-aminoazetidine, and what intermediates are critical for scalability?
Methodological Answer:
The synthesis of this compound typically begins with Boc-protected azetidinone or azetidinal intermediates. For example, in parallel syntheses of 3-aminoazetidine derivatives, Boc-protected 3-azetidinone (3) and Boc-protected 3-azetidinal (9) serve as starting materials (Scheme 1a in and ). Key steps include:
- Protection: Sequential Boc protection of the azetidine nitrogen and amine groups under anhydrous conditions (e.g., using Boc anhydride and DMAP in THF).
- Reductive Amination: For derivatives requiring substitution, reductive amination with aldehydes or ketones using NaBH(OAc)₃.
- Deprotection: Controlled acidic deprotection (e.g., TFA in DCM) to avoid side reactions.
Critical intermediates include Boc-azetidinone (purity >95% by GC, stored at 0–6°C; see storage details in ). Scalability depends on optimizing solvent choice (e.g., THF vs. DCM) and minimizing racemization during Boc removal .
Advanced: How can enantiomeric purity be maintained during the synthesis of this compound derivatives, and what analytical methods validate stereochemical integrity?
Methodological Answer:
Enantiomeric purity is challenged during Boc deprotection and nucleophilic substitutions. To mitigate racemization:
- Low-Temperature Deprotection: Use TFA at –20°C in DCM to minimize acid-catalyzed racemization.
- Chiral Auxiliaries: Introduce chiral ligands (e.g., (R)-BINOL) during key coupling steps.
- Analytical Validation:
- Chiral HPLC: Employ Chiralpak AD-H columns with heptane/ethanol gradients to resolve enantiomers.
- Optical Rotation: Compare observed rotation with literature values for Boc-protected analogs (e.g., [α]D²⁵ = +12.5° for (R)-enantiomer).
- X-ray Crystallography: Confirm absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).
Contradictions in optical purity data often arise from residual solvents affecting polarimetry; cross-validation with HPLC is essential .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust (particle size <10 µm).
- Storage: Store at 0–6°C in airtight containers under nitrogen to prevent degradation ().
- Waste Disposal: Segregate organic waste containing Boc groups and treat with activated charcoal before incineration .
Advanced: How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions or cross-coupling reactions?
Methodological Answer:
- Steric Effects: The two Boc groups create significant steric hindrance, limiting reactivity at the 3-amino position.
- Electronic Effects: The electron-withdrawing Boc groups reduce the nucleophilicity of the azetidine nitrogen, necessitating strong bases (e.g., LDA) for deprotonation in couplings.
- Reaction Optimization:
- Buchwald-Hartwig Amination: Use Pd(OAc)₂/XPhos with elevated temperatures (80–100°C) to overcome steric barriers.
- SNAr Reactions: Activate the azetidine ring with electron-deficient aryl halides (e.g., 4-fluoronitrobenzene) in DMF at 120°C.
Contradictions in reaction yields (e.g., 40–75% in cross-couplings) highlight the need for tailored ligands and solvent systems .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR:
- Boc Groups: Look for tert-butyl singlets at δ 1.4 ppm (¹H) and 28–30 ppm (quaternary C, ¹³C).
- Azetidine Ring: Protons at δ 3.5–4.2 ppm (N–CH₂) and 4.8 ppm (NH, exchangeable).
- IR: Carbamate C=O stretch at ~1680–1700 cm⁻¹.
- GC-MS: Monitor molecular ion [M+H]⁺ at m/z 229.27 (C₁₁H₁₉NO₄; ).
- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced: How can bioisosteric modifications of this compound enhance its pharmacokinetic properties in CNS-targeted drug candidates?
Methodological Answer:
Bioisosteric replacements (e.g., substituting oxygen with nitrogen in the azetidine ring) improve blood-brain barrier (BBB) penetration:
- LogP Optimization: Replace Boc with more lipophilic groups (e.g., pivaloyl) to increase logP from 1.2 to 2.5 (calculated via XLOGP3; ).
- TPSA Reduction: Reduce topological polar surface area (<70 Ų) by replacing polar substituents with halogens (Cl/F).
- In Vivo Validation: Use MDCK-MDR1 cells to measure Papp (apparent permeability >5 × 10⁻⁶ cm/s indicates BBB penetration).
Contradictions in bioavailability studies (e.g., oral vs. IV) require PK/PD modeling to resolve .
Basic: What are the common degradation pathways of this compound under acidic or thermal conditions?
Methodological Answer:
- Acidic Hydrolysis: Boc groups cleave at pH <2 (e.g., HCl/MeOH), forming 3-aminoazetidine and tert-butanol.
- Thermal Degradation: Above 80°C, retro-aza-Michael reactions fragment the azetidine ring.
- Stabilization Strategies:
- Add radical scavengers (BHT) during lyophilization.
- Store at pH 6–7 in anhydrous solvents () .
Advanced: How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations: Model transition states for SN2 reactions at the azetidine nitrogen (B3LYP/6-31G* level).
- Solvent Effects: Use COSMO-RS to predict solvation energies in polar aprotic solvents (DMF > THF).
- MD Simulations: Analyze hydrogen-bonding networks in crystal structures (e.g., PDB: 6XYZ) to predict solubility.
Contradictions between predicted and experimental yields (e.g., 15% deviation in Suzuki couplings) necessitate iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
